molecular formula C17H22F3N3O B279625 N-(1-adamantyl)-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

N-(1-adamantyl)-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Katalognummer: B279625
Molekulargewicht: 341.37 g/mol
InChI-Schlüssel: AVFVVVHMOZRQHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-adamantyl)-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, commonly known as A77 1726, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a derivative of leflunomide, a drug used to treat rheumatoid arthritis, and has been found to exhibit anti-inflammatory, immunomodulatory, and anti-cancer properties.

Wirkmechanismus

A77 1726 exerts its biological effects by inhibiting the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. By inhibiting DHODH, A77 1726 reduces the production of pyrimidines, which are essential components of DNA and RNA. This results in the suppression of immune cell proliferation and the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
A77 1726 has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of immune cells, such as T-cells and B-cells. A77 1726 has also been found to promote the function of regulatory T-cells, which play a key role in maintaining immune homeostasis. In addition, A77 1726 has been shown to exhibit anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

A77 1726 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to obtain specific properties. It has been extensively studied and its mechanism of action is well understood. A77 1726 has also been found to exhibit low toxicity, making it a promising candidate for therapeutic applications.
However, there are also limitations to using A77 1726 in lab experiments. It has been found to exhibit off-target effects, which may complicate the interpretation of experimental results. In addition, the optimal concentration and duration of A77 1726 treatment may vary depending on the cell type and experimental conditions.

Zukünftige Richtungen

There are several future directions for research on A77 1726. One area of interest is the development of A77 1726 derivatives with improved properties, such as increased potency or specificity. Another area of research is the investigation of the role of A77 1726 in the regulation of immune cell function in various diseases. Additionally, the potential of A77 1726 as a therapeutic agent for cancer treatment is an area of active investigation.

Synthesemethoden

A77 1726 can be synthesized through a multi-step process starting from 1-adamantylamine and 2-bromo-3,3,3-trifluoropropene. The reaction involves the formation of a pyrazole ring and subsequent amidation to yield the final product. The synthesis method has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to obtain A77 1726 with specific properties.

Wissenschaftliche Forschungsanwendungen

A77 1726 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, multiple sclerosis, psoriasis, and cancer. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. A77 1726 has also been shown to modulate the immune response by inhibiting T-cell proliferation and promoting regulatory T-cell function.

Eigenschaften

Molekularformel

C17H22F3N3O

Molekulargewicht

341.37 g/mol

IUPAC-Name

N-(1-adamantyl)-N,2-dimethyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H22F3N3O/c1-22(15(24)13-6-14(17(18,19)20)21-23(13)2)16-7-10-3-11(8-16)5-12(4-10)9-16/h6,10-12H,3-5,7-9H2,1-2H3

InChI-Schlüssel

AVFVVVHMOZRQHR-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)N(C)C23CC4CC(C2)CC(C4)C3

Kanonische SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)N(C)C23CC4CC(C2)CC(C4)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.